2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone
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Overview
Description
“2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone” is a benzofuro[3,2-d]pyrimidine derivative . Benzofuro[3,2-d]pyrimidine derivatives are known to possess various biological activities, including anticancer and analgesic properties .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . This process is carried out at 40-50°C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidine derivatives include the aza-Wittig reaction and further reactions with carbon disulfide, alkyl halides, or halogenated aliphatic esters .Scientific Research Applications
Molecular Structure and Interactions
The molecular structure of compounds related to 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone exhibits significant pharmaceutical potential. For instance, the benzofuro[3,2-d]pyrimidine system, closely related to the target compound, is noted for its almost coplanar fused rings, facilitating π–π interactions that are crucial for molecular recognition in biological systems. These interactions contribute to the compound's potential in drug design and development, especially where precise molecular interactions are critical (Hu, Hu, & Gao, 2007).
Chemical Synthesis and Reactivity
The reactivity and synthesis processes involving 2-morpholino-4(3H)-pyrimidinone derivatives, which share a core structure with the target compound, have been explored to create optically active pyrimidin-4-yl amino acids. This demonstrates the versatility of such compounds in synthesizing biologically active derivatives, underscoring their utility in medicinal chemistry and drug development (ElMarrouni, Fabrellas, & Heras, 2011).
Pharmacological Potentials
Benzofuro[3,2-d]pyrimidine derivatives, including those similar to 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone, have shown a broad spectrum of pharmacological activities. These range from antiglycation to moderate antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 inhibitory effects, indicating their potential in treating diverse medical conditions, including metabolic and cardiovascular disorders (Zhukovskaya et al., 2019).
Anticancer and Anti-inflammatory Applications
Compounds derived from 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone have been investigated for their potential anticancer and anti-inflammatory properties. This is exemplified by studies on novel benzodifuranyl derivatives, which have demonstrated significant activity as COX-2 inhibitors and possess analgesic and anti-inflammatory properties, highlighting the therapeutic potential of these compounds in cancer and inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Bioactivity and Therapeutic Prospects
The bioactivity of benzofuro[3,2-d] pyrimidine derivatives has been extensively reviewed, demonstrating their importance in pharmaceuticals with applications ranging from antibiosis, anti-inflammatory, anticancer, to cognitive enhancement. This underlines the broad therapeutic prospects of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone and related compounds across various medical fields (Wei-ming, 2010).
Future Directions
The future directions for the research and development of benzofuro[3,2-d]pyrimidine derivatives could involve further exploration of their anticancer and analgesic properties . Among these compounds, one particular compound (Code 10g) showed highly positive effects in both assessments and would be selected for future work .
Mechanism of Action
Target of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives, which are structurally similar to this compound, have been studied for their potential as protein kinase inhibitors .
Mode of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that protein kinases, which may be inhibited by this compound, play a crucial role in various cellular signaling processes .
Result of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives can inhibit the proliferation of various human cancer cell lines .
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-13(19-5-7-21-8-6-19)9-23-16-15-14(17-10-18-16)11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXFUSMSLLTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone |
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